Sodium triacetoxyborohydride
Overview
Description
Sodium triacetoxyborohydride, also known as sodium triacetoxyhydroborate, is a chemical compound with the formula Na[(CH3COO)3BH]. It is a colorless salt that is widely used as a reducing agent in organic synthesis. This compound is particularly known for its mild reducing properties, making it suitable for selective reductions, especially in reductive aminations of aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium triacetoxyborohydride is typically prepared by the protonolysis of sodium borohydride with acetic acid. The reaction can be represented as follows: [ \text{NaBH}_4 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Na}[(\text{CH}_3\text{COO})_3\text{BH}] + 3 \text{H}_2 ] This reaction involves the gradual addition of acetic acid to a solution of sodium borohydride, resulting in the formation of this compound and hydrogen gas .
Industrial Production Methods: While the laboratory preparation of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, involving the controlled reaction of sodium borohydride with acetic acid under conditions that ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is particularly effective in the reductive amination of aldehydes and ketones. This compound is also used in the reduction of imines and enamines to their corresponding amines .
Common Reagents and Conditions:
Reductive Amination: this compound is used in the presence of acetic acid, which catalyzes the formation of imines from aldehydes and amines.
Reduction of Imines and Enamines: The compound reduces imines and enamines to amines under mild conditions, often in the presence of acetic acid.
Major Products: The major products of reactions involving this compound are typically amines, resulting from the reduction of imines, enamines, aldehydes, and ketones .
Scientific Research Applications
Sodium triacetoxyborohydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium triacetoxyborohydride involves the stabilization of the boron-hydrogen bond by the steric and electron-withdrawing effects of the acetoxy groups. This stabilization makes it a mild reducing agent, particularly suitable for reductive aminations. The compound facilitates the reduction of iminium ions formed during the reaction of aldehydes or ketones with amines .
Comparison with Similar Compounds
Sodium Borohydride: A stronger reducing agent than sodium triacetoxyborohydride, commonly used for reductions that require more vigorous conditions.
Sodium Cyanoborohydride: Another reducing agent that is slightly stronger than this compound but is more toxic and less selective.
Uniqueness: this compound is unique due to its mild reducing properties and selectivity, making it particularly suitable for reductive aminations without affecting other functional groups. It is preferred over sodium cyanoborohydride in many applications due to its reduced toxicity and better yields .
Properties
Molecular Formula |
C6H10BNaO6 |
---|---|
Molecular Weight |
211.94 g/mol |
IUPAC Name |
sodium;triacetyloxyboranuide |
InChI |
InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1 |
InChI Key |
HHYFEYBWNZJVFQ-UHFFFAOYSA-N |
Canonical SMILES |
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |
Origin of Product |
United States |
Synthesis routes and methods I
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